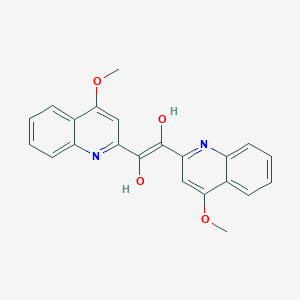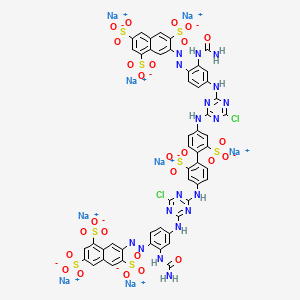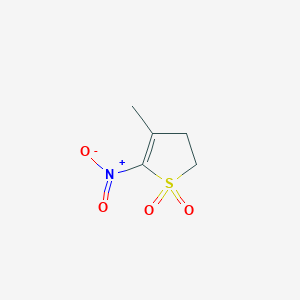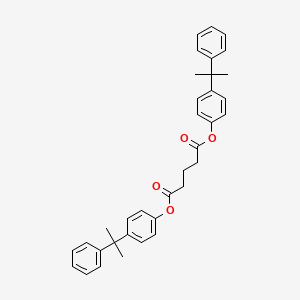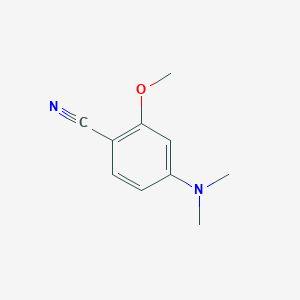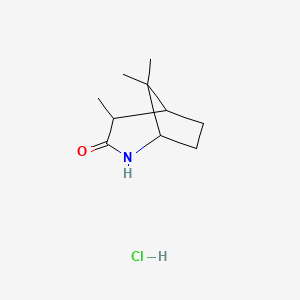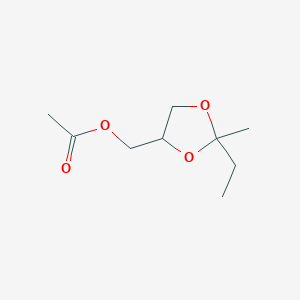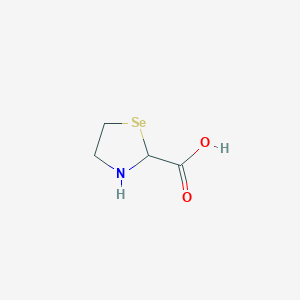
1,3-Selenazolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Selenazolidine-2-carboxylic acid: is an organoselenium compound that features a five-membered ring containing selenium, nitrogen, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Selenazolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of selenourea with α-halo acids under basic conditions. The reaction proceeds through the formation of an intermediate selenazolidine ring, which is subsequently hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Selenazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the selenium or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted selenazolidine derivatives.
Aplicaciones Científicas De Investigación
1,3-Selenazolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3-selenazolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
Enzyme Modulation: The compound can modulate the activity of enzymes involved in redox homeostasis and cellular signaling pathways.
Gene Expression: It may influence the expression of genes related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
1,3-Selenazolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Selenocysteine: An amino acid containing selenium, known for its role in redox biology and enzyme function.
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in cancer research.
Selenazolidine-4-carboxylic acid:
Uniqueness: : this compound is unique due to its specific ring structure and the presence of both selenium and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
71569-93-2 |
|---|---|
Fórmula molecular |
C4H7NO2Se |
Peso molecular |
180.07 g/mol |
Nombre IUPAC |
1,3-selenazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO2Se/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) |
Clave InChI |
ODDSNSRCLNQJKF-UHFFFAOYSA-N |
SMILES canónico |
C1C[Se]C(N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
